
4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some piperidine derivatives have been shown to inhibit specific enzymes or interact with specific receptors, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some piperidine derivatives have been shown to have effects such as inhibiting cell growth (in the case of anticancer activity) or blocking certain signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of efficient catalysts to ensure high yields and purity. The use of microwave irradiation and ionic liquids as catalysts has been reported to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Fluoromethylating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates due to its piperidine and pyrimidine moieties.
Pharmacology: It is studied for its potential pharmacological activities, including antiviral, antimalarial, and anticancer properties.
Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the chemical industry.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Fluoromethyl)piperidin-1-yl)aniline: A fluorinated analogue with similar structural features.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Another fluorinated piperidine derivative with antimalarial activity.
Uniqueness
4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine is unique due to its combined piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. Its fluoromethyl group further enhances its reactivity and potential pharmacological activities.
Properties
IUPAC Name |
4-[4-(fluoromethyl)piperidin-1-yl]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-9-10(2)14-8-15-12(9)16-5-3-11(7-13)4-6-16/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFDYWDAMXDIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)CF)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
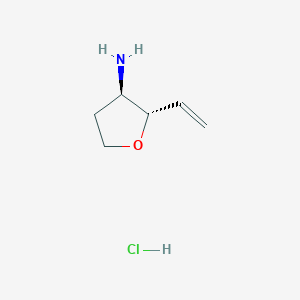
![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)
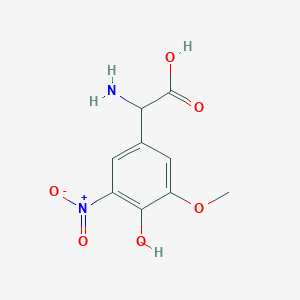
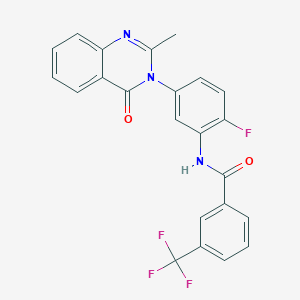
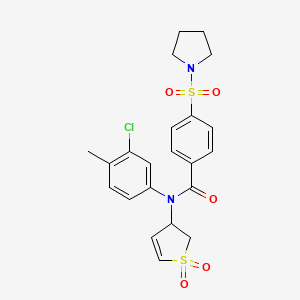
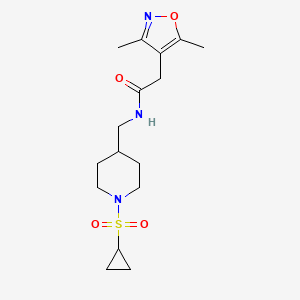
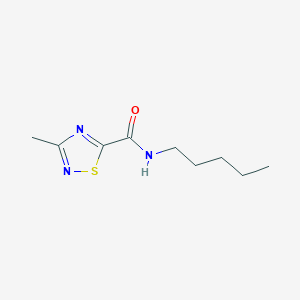
![6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2520480.png)
![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)
![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)
![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)
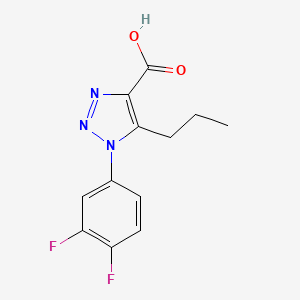
![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)
